2-Thiocytidin

Übersicht

Beschreibung

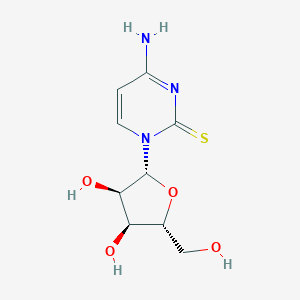

2-Thiocytidine is a thionucleoside that naturally occurs in transfer ribonucleic acids. It has garnered attention in various fields such as drug research and nanotechnology. The compound is characterized by the replacement of the oxygen atom at the second position of cytidine with a sulfur atom, which significantly alters its chemical properties .

Wissenschaftliche Forschungsanwendungen

2-Thiocytidin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese von modifizierten Nucleosiden und Nucleotiden verwendet, die für die Untersuchung der Nukleinsäurechemie wichtig sind.

Biologie: this compound ist in Transfer-Ribonukleinsäuren integriert, wo es eine Rolle bei der Stabilität und Funktion von Ribonukleinsäuren spielt.

Medizin: Das Compound wird auf seine potenziellen therapeutischen Anwendungen untersucht, darunter antivirale und Antikrebs-Eigenschaften.

Industrie: this compound wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung von Sensoren und Nanomaterialien eingesetzt .

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Integration in Nukleinsäuren, wo es die Struktur und Funktion von Ribonukleinsäuren beeinflussen kann. Das Schwefelatom an der zweiten Position verstärkt die Fähigkeit des Compounds, Wasserstoffbrückenbindungen zu bilden und mit Metallionen zu interagieren, was die Stabilität und Reaktivität von Ribonukleinsäuren beeinflussen kann. Diese Modifikation kann zu Veränderungen in der Genexpression und Proteinsynthese führen .

Wirkmechanismus

Target of Action

2-Thiocytidine is a purine nucleoside analog that primarily targets malignant tumors of the inert lymphatic system . It has a broad spectrum of antitumor activity . It also interacts with tRNA-cytidine (32) 2-sulfurtransferase, a protein involved in the 2-thiolation of cytidine in position 32 of tRNA, to form 2-thiocytidine .

Mode of Action

The mode of action of 2-Thiocytidine involves inhibiting DNA synthesis and inducing apoptosis . The thiolation reaction likely consists of two steps: a first activation step by ATP to form an adenylated intermediate of the target base of tRNA, and a second nucleophilic substitution step of the sulfur (S) atom supplied by the hydrosulfide attached to the Fe-S cluster .

Biochemical Pathways

2-Thiocytidine affects the biochemical pathways involved in DNA synthesis and apoptosis . It also plays a role in the tRNA modification pathway . The sulfur atoms for the 2-thiolation of cytidine are provided by the cysteine/cysteine desulfurase (IscS) system .

Pharmacokinetics

A high proportion of the compound is found in the cerebrospinal fluid, indicating good distribution .

Result of Action

The result of 2-Thiocytidine’s action is the inhibition of DNA synthesis, leading to the induction of apoptosis in targeted cells . This results in a broad spectrum of antitumor activity, particularly against malignant tumors of the inert lymphatic system .

Action Environment

The action of 2-Thiocytidine can be influenced by environmental factors such as pH and the presence of metal ions . For instance, the acidity constants of 2-Thiocytidine and the stability constants of its complexes with Zn2+ and Cd2+ have been measured, indicating that the compound’s action can be affected by changes in pH and the presence of these metal ions .

Biochemische Analyse

Biochemical Properties

2-Thiocytidine interacts with several biomolecules in biochemical reactions. It plays a crucial role in the biosynthesis of sulfur modifications in tRNA . The sulfur atoms for these modifications are provided by the cysteine/cysteine desulfurase (IscS) system .

Cellular Effects

2-Thiocytidine influences cell function by enabling thermophilic bacteria to survive in high-temperature environments . It is involved in the post-transcriptional modifications of tRNA, which are essential for accurate and efficient translation .

Molecular Mechanism

The molecular mechanism of 2-Thiocytidine involves the ATP-dependent 2-thiolation of cytidine in position 32 of tRNA, forming 2-thiocytidine . This process involves a first activation step by ATP to form an adenylated intermediate of the target base of tRNA, and a second nucleophilic substitution step of the sulfur atom supplied by the hydrosulfide attached to the Fe-S cluster .

Metabolic Pathways

2-Thiocytidine is involved in the metabolic pathways of tRNA modification . It interacts with enzymes such as cysteine desulfurase in the IscS system .

Subcellular Localization

The subcellular localization of 2-Thiocytidine is primarily in the tRNA molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Thiocytidine can be synthesized through the reaction of cytidine with sulfur-containing reagents. One common method involves the use of Lawesson’s reagent, which facilitates the thionation of cytidine under mild conditions. The reaction typically requires an inert atmosphere and moderate temperatures to ensure the selective formation of 2-Thiocytidine .

Industrial Production Methods: Industrial production of 2-Thiocytidine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Thiocytidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Das Schwefelatom in this compound kann unter bestimmten Bedingungen zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können das Schwefelatom in seinen ursprünglichen Zustand zurückverwandeln oder es weiter zu Thiolen reduzieren.

Substitution: Das Schwefelatom kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen es durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren werden üblicherweise für Oxidationsreaktionen verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden für Reduktionsreaktionen eingesetzt.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

2-Thiocytidin ist im Vergleich zu anderen Nucleotidanalogen aufgrund des Vorhandenseins des Schwefelatoms an der zweiten Position einzigartig. Ähnliche Verbindungen umfassen:

Cytidin: Das Mutter-Nucleotid, das ein Sauerstoffatom an der zweiten Position aufweist.

4-Thiouridin: Ein weiteres Thionucleotid mit einem Schwefelatom an der vierten Position.

5-Methyl-2-Thiocytidin: Ein Derivat mit einer Methylgruppe an der fünften Position und einem Schwefelatom an der zweiten Position

Die Einzigartigkeit von this compound liegt in seiner spezifischen Schwefelmodifikation, die ihm besondere chemische und biologische Eigenschaften verleiht, die bei seinen Analogen nicht beobachtet werden .

Biologische Aktivität

2-Thiocytidine (s^2C) is a modified nucleoside found in tRNA that plays a significant role in the biological processes of various organisms. This article delves into its biological activity, structural characteristics, and implications for codon recognition, alongside relevant research findings and case studies.

Structural Characteristics

2-Thiocytidine is characterized by a sulfur atom substituted at the 2-position of the cytidine base. This modification influences the stability and function of tRNA molecules, particularly in their ability to recognize codons during protein synthesis. The presence of s^2C at position 32 in tRNA Arg1 has been shown to alter the wobble decoding mechanism, which is crucial for accurate translation of mRNA into proteins.

Research indicates that the s^2C modification affects the thermodynamic stability and base stacking properties of tRNA. Specifically, it diminishes the wobble recognition of adenosine by inosine, thereby restricting the decoding capability of certain codons such as CGA while allowing others like CGU and CGC to be decoded effectively. This selective recognition is vital for maintaining fidelity in protein synthesis, particularly under conditions where specific amino acids are required.

Key Findings from Research

- Wobble Codon Recognition : The introduction of 2-thiocytidine at position 32 significantly reduces the efficiency of wobble decoding in tRNA Arg1 compared to unmodified tRNA. This was demonstrated through spectroscopic analyses showing decreased ellipticity and hyperchromicity upon modification, indicating altered structural properties of the RNA .

- Thermodynamic Stability : Studies utilizing NMR spectroscopy have revealed that modifications at or near the anticodon stem loop can lead to disordering and destabilization of tRNA structures. The presence of s^2C contributes to these effects, making it an important factor in tRNA functionality .

Case Study 1: Escherichia coli tRNA Arg

In Escherichia coli, s^2C is predominantly found in tRNA Arg isoacceptors. The modification's role in aminoacylation efficiency was highlighted by experiments showing that deletion or mutation at position 20 (A20) resulted in a dramatic decrease (370-fold) in aminoacylation activity . This suggests that s^2C not only modifies codon recognition but also impacts the overall efficiency of protein synthesis.

Case Study 2: Prebiotic Chemistry

The synthesis pathways involving 2-thiocytidine have been explored in prebiotic contexts. Research indicates that thiolated nucleosides could have played a role in early RNA synthesis processes, potentially contributing to the origins of life on Earth. For instance, 2-thiouridine can be synthesized under prebiotic conditions, which may lead to the formation of other essential nucleotides necessary for early biological systems .

Comparative Data Table

| Feature | 2-Thiocytidine (s^2C) | Standard Cytidine (C) |

|---|---|---|

| Position in tRNA | Position 32 | Position 32 |

| Effect on Wobble Recognition | Reduces wobble decoding | Normal wobble decoding |

| Impact on Aminoacylation | Decreased efficiency | Standard efficiency |

| Stability | Lower thermodynamic stability | Higher stability |

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(17)11-5)8-7(15)6(14)4(3-13)16-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFUOMFWUGWKKO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157516 | |

| Record name | 2-Thiocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13239-97-9 | |

| Record name | 2-Thiocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13239-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiocytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Thiocytidine (s2C) and where is it found?

A1: 2-Thiocytidine (s2C) is a modified nucleoside found exclusively in transfer RNA (tRNA) across various organisms. [, ] It is a pyrimidine nucleoside where a sulfur atom replaces the oxygen atom at position 2 of the cytidine base. [, ] While found in all domains of life, bacteria generally contain a higher proportion of s2C compared to other organisms. []

Q2: What makes the presence of 2-Thiocytidine in tRNA significant?

A2: The unique presence of s2C, and other thionucleosides, exclusively in tRNA suggests a significant role in the intricate processes of translation and its regulation. [] They are believed to contribute to the efficiency and accuracy of translation by influencing codon-anticodon interactions during protein synthesis. [, ]

Q3: How does 2-Thiocytidine affect codon recognition in tRNA?

A3: Studies using Escherichia coli tRNAArg1 ICG and tRNAArg2 ICG, which differ only in the presence or absence of s2C32, demonstrate that this modification restricts codon recognition to the more common CGU and CGC codons, rather than the rare CGA codon. [] This suggests s2C32 contributes to the fine-tuning of codon recognition by specific tRNAs. []

Q4: What is the significance of position 32 in tRNA with respect to 2-Thiocytidine?

A4: In E. coli and Salmonella enterica serovar Typhimurium, s2C is primarily found at position 32. [] Deletion of the ttcA gene in S. enterica, responsible for s2C32 formation, reveals its importance in A-site selection for Arg-tRNAmnm5UCUArg at the AGG codon, but not for Arg-tRNAICGArg at CGN codons. [] This highlights the specific role of s2C32 in modulating codon-anticodon interactions.

Q5: Does the absence of 2-Thiocytidine impact the growth of bacteria?

A5: Research indicates that deleting the ttcA gene in S. enterica, resulting in the absence of s2C, does not negatively affect the growth rate compared to the wild-type strain. [] This suggests that despite its role in modulating codon recognition, the absence of s2C might not be lethal under normal growth conditions. []

Q6: Can you elaborate on the biosynthesis of 2-Thiocytidine in bacteria?

A6: In bacteria like E. coli and S. enterica, the formation of s2C relies on a cysteine desulfurase enzyme, IscS, which initiates the process by mobilizing sulfur from cysteine. [, ] This sulfur is then transferred via a pathway that requires the participation of iron-sulfur cluster proteins, ultimately leading to the thiolation of cytidine in tRNA. [, , ]

Q7: Are there specific enzymes involved in 2-Thiocytidine biosynthesis?

A7: Yes, the ttcA gene in bacteria encodes for the TtcA protein, which is directly involved in s2C biosynthesis. [] This protein family is characterized by the presence of a PP-loop and a conserved Cys-X1-X2-Cys motif, essential for its function. [] Mutations within this motif have been shown to abolish s2C formation. []

Q8: How do mutations in IscS affect 2-Thiocytidine formation?

A8: Studies on S. enterica reveal that alterations in the IscS protein, particularly in its C-terminal region, can specifically impact ms2io6A formation while leaving the biosynthesis of other thionucleosides relatively unaffected. [] This suggests that while IscS plays a central role in sulfur mobilization for thionucleoside biosynthesis, specific regions within the protein might exhibit selectivity towards different pathways. []

Q9: Can 2-Thiocytidine be incorporated into tRNA in vitro?

A9: Yes, studies demonstrate that tRNA nucleotidyl transferase can incorporate s2C into tRNA in vitro. [, ] For instance, s2C can be incorporated into yeast tRNAPhe-A73-C74, resulting in tRNAPhe-A73-C74-s2C75, which can be further extended to tRNAPhe-A73-C74-s2C75-A76. []

Q10: What happens when 2-Thiocytidine in tRNA interacts with p-hydroxymercuribenzoate?

A10: The sulfur atom in s2C provides a specific binding site for p-hydroxymercuribenzoate. Studies show a 1:1 complex formation between tRNAPhe containing s2C and p-hydroxymercuribenzoate with a dissociation constant (Kd) of 8.7 μM. [] This interaction highlights the potential for using s2C as a site-specific modification for introducing labels or probes into tRNA molecules. []

Q11: What is the molecular formula and weight of 2-Thiocytidine?

A11: The molecular formula of 2-Thiocytidine is C9H13N3O4S, and its molecular weight is 259.28 g/mol.

Q12: Is there spectroscopic data available for 2-Thiocytidine?

A12: Yes, 2-Thiocytidine and its derivatives have been characterized using various spectroscopic methods:

Q13: How is 2-Thiocytidine synthesized?

A13: Several synthetic methods are available for preparing 2-Thiocytidine and its derivatives:

Q14: What is the significance of the sulfur atom in 2-Thiocytidine's reactivity?

A14: The sulfur atom in s2C plays a crucial role in its reactivity. Its presence increases the nucleophilicity of the molecule, making it more susceptible to alkylation reactions compared to its oxygen analogue, cytidine. [, ]

Q15: Can 2-Thiocytidine be used for site-specific labeling of tRNA?

A15: Yes, the unique reactivity of the sulfur atom in s2C makes it an attractive target for site-specific labeling of tRNA. [] By incorporating s2C into tRNA, researchers can introduce various labels or probes, such as fluorescent tags or spin labels, through alkylation reactions. [, , ]

Q16: How does the presence of 2-Thiocytidine affect the properties of polynucleotides?

A16: Incorporating s2C into polynucleotides can significantly alter their biophysical properties:

Q17: What are the potential applications of 2-Thiocytidine and its derivatives?

A17: The unique properties of s2C and its derivatives make them attractive candidates for various applications:

Q18: Are there known resistance mechanisms to 2-Thiocytidine-based compounds?

A18: While specific resistance mechanisms to s2C-based compounds haven't been extensively studied, it is known that alterations in viral reverse transcriptase can lead to resistance against thiolated polynucleotides. [] Further research is needed to fully elucidate resistance mechanisms and develop strategies to overcome them.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.